(2-Ethynylcyclopropyl)benzene
Overview
Description
(2-Ethynylcyclopropyl)benzene is an organic compound with the molecular formula C₁₁H₁₀ It consists of a benzene ring attached to a cyclopropyl group, which in turn is bonded to an ethynyl group
Mechanism of Action
Target of Action
It is known that benzene and its derivatives generally interact with various enzymes and receptors in the body
Mode of Action
Benzene and its derivatives are known to undergo various chemical reactions, including electrophilic substitution . The ethynylcyclopropyl group may also undergo thermal C2-C6 cyclization
Biochemical Pathways
Benzene and its derivatives are known to be involved in various metabolic processes
Pharmacokinetics
It is known that the pharmacokinetics of monoclonal antibodies (mabs) can be influenced by factors such as target affinity and abundance
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Ethynylcyclopropyl)benzene. For instance, benzene exposure can occur in various environmental settings, and this exposure can have significant health effects
Biochemical Analysis
Biochemical Properties
(2-Ethynylcyclopropyl)benzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in aromatic substitution and cyclopropyl ring-opening reactions. The compound can undergo nucleophilic aromatic substitution, where it interacts with nucleophiles such as hydroxide ions or amines. These interactions often involve the formation of intermediates that can further react to produce various products .
Enzymes such as cytochrome P450 are known to catalyze the oxidation of aromatic compounds, including this compound. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular biomolecules . Additionally, proteins involved in the transport and binding of aromatic compounds, such as albumin, may interact with this compound, affecting its distribution and bioavailability in biological systems .
Cellular Effects
This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the generation of reactive oxygen species (ROS), which can affect cell signaling pathways and induce oxidative stress . This oxidative stress can result in the activation of transcription factors such as nuclear factor kappa B (NF-κB), leading to changes in gene expression .
Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways. For example, the compound may inhibit or activate enzymes such as monoamine oxidase, affecting the metabolism of neurotransmitters and other bioactive molecules . These interactions can lead to alterations in cellular energy production, redox balance, and overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit cytochrome P450 enzymes by binding to their heme groups, preventing the oxidation of other substrates . This inhibition can result in the accumulation of unmetabolized substrates and the generation of reactive intermediates.
Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The compound’s ability to generate ROS can activate signaling pathways that lead to the phosphorylation and activation of transcription factors such as NF-κB . These transcription factors can then bind to specific DNA sequences, promoting or inhibiting the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may degrade into various byproducts, which can have different biological activities and effects on cells.
Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function. For example, prolonged exposure to the compound may lead to sustained oxidative stress, resulting in chronic activation of stress response pathways and potential cellular damage . These long-term effects can be studied by monitoring changes in cellular markers, gene expression, and overall cell viability over extended periods.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, the likelihood of observing significant biological effects also increases . Threshold effects may be observed, where a certain dosage level is required to elicit a measurable response in the animal model.
At high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity, neurotoxicity, or immunotoxicity . These effects can be studied by administering varying doses of the compound to animal models and monitoring changes in physiological parameters, organ function, and overall health. Understanding the dosage effects of this compound is crucial for determining its safety and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation, leading to the formation of reactive intermediates such as epoxides and quinones . These intermediates can further react with cellular biomolecules, resulting in the formation of adducts and potential cellular damage.
Enzymes such as monoamine oxidase and glutathione S-transferase may also interact with this compound, affecting its metabolism and detoxification . The compound’s involvement in these metabolic pathways can influence metabolic flux and the levels of various metabolites in cells. Studying the metabolic pathways of this compound can provide insights into its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), affecting its uptake and efflux from cells . These interactions can influence the localization and accumulation of this compound in specific cellular compartments and tissues.
Binding proteins such as albumin can also affect the distribution of this compound by binding to the compound and facilitating its transport in the bloodstream . The compound’s distribution can be studied using techniques such as radiolabeling and imaging to track its movement and localization within biological systems.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .
Additionally, the compound’s localization to the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylcyclopropyl)benzene typically involves the following steps:
Formation of Cyclopropylbenzene: This can be achieved through the reaction of benzene with cyclopropyl bromide in the presence of a strong base such as sodium amide (NaNH₂).
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of cyclopropylbenzene with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
(2-Ethynylcyclopropyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of (2-Cyclopropylcarbonyl)benzene.
Reduction: Formation of (2-Ethylcyclopropyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Possible applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Lacks the ethynyl group, making it less reactive in certain types of reactions.
Ethynylbenzene (Phenylacetylene): Lacks the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness
(2-Ethynylcyclopropyl)benzene is unique due to the presence of both a cyclopropyl and an ethynyl group, which impart distinct reactivity and potential for diverse applications compared to its simpler analogs.
Properties
IUPAC Name |
(2-ethynylcyclopropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-8-11(9)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSXPVAFKWNQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449098 | |
Record name | (2-ethynylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91348-21-9 | |
Record name | (2-ethynylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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